(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanethiol
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Overview
Description
(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanethiol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a methanethiol group attached to the pyrazole ring. Pyrazole derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanethiol can be achieved through several synthetic routes. One common method involves the condensation of 3-tert-butyl-1-methyl-1H-pyrazole with formaldehyde and hydrogen sulfide under acidic conditions. This reaction typically proceeds through the formation of an intermediate, which is then reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and crystallization, may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, alcohols, amines, and various substituted pyrazole derivatives.
Scientific Research Applications
(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. The pyrazole ring can interact with various receptors and enzymes, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-tert-butyl-1-methyl-1H-pyrazol-5-amine: A similar compound with an amine group instead of a methanethiol group.
3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanol: A compound with a hydroxyl group instead of a methanethiol group.
3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylamine: A compound with a methylamine group instead of a methanethiol group.
Uniqueness
(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanethiol is unique due to the presence of the methanethiol group, which imparts distinct chemical reactivity and biological activity. The combination of the tert-butyl and methyl groups with the pyrazole ring further enhances its stability and potential for diverse applications.
Properties
Molecular Formula |
C9H16N2S |
---|---|
Molecular Weight |
184.30 g/mol |
IUPAC Name |
(3-tert-butyl-1-methylpyrazol-4-yl)methanethiol |
InChI |
InChI=1S/C9H16N2S/c1-9(2,3)8-7(6-12)5-11(4)10-8/h5,12H,6H2,1-4H3 |
InChI Key |
UGJGRBKYRNYGMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C=C1CS)C |
Origin of Product |
United States |
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